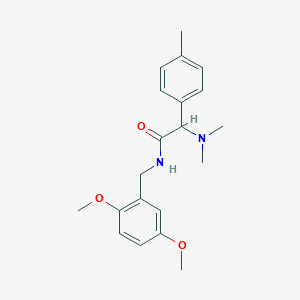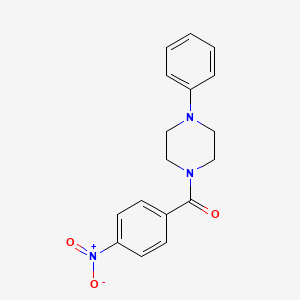phosphinic acid](/img/structure/B5560808.png)
[2-(2-oxo-1-pyrrolidinyl)ethyl](1-piperidinylmethyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Synthesis Analysis : This compound has been synthesized through various methods. For instance, Jiao et al. (1994) reported the synthesis of 2-pyrrolidinylphosphinic acid, a related compound, using a one-pot reaction with high yield from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite (Jiao et al., 1994).
Molecular Structure Analysis
- Crystal Structures : Kuleshova and Khrustalev (2000) explored the molecular and crystal structures of related compounds, highlighting the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).
- Quantum Mechanical Study : Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a similar compound using quantum chemical methods, revealing various molecular properties (Devi et al., 2020).
Chemical Reactions and Properties
- Reaction with Carbon Nucleophiles : Brown et al. (1991) described the reaction of related compounds with carbon nucleophiles, providing insights into the chemical reactivity and synthesis of natural product alkaloids (Brown et al., 1991).
- Cleavage in Acidic Solutions : Boduszek et al. (2006) studied the cleavage of similar compounds in acidic solutions, shedding light on their stability and reactivity (Boduszek et al., 2006).
Physical Properties Analysis
- Spectroscopic Properties : Devi et al. (2020) analyzed the spectroscopic properties of a compound closely related to 2-(2-oxo-1-pyrrolidinyl)ethylphosphinic acid, providing insights into its physical characteristics (Devi et al., 2020).
Chemical Properties Analysis
- Aminophosphinic Acids : Boduszek et al. (2009) prepared new derivatives of aminophosphinic acids, which are structurally related, and studied their reactivity and properties (Boduszek & Goldeman, 2009).
These studies provide a comprehensive overview of the synthesis, structure, reactions, and properties of the compound 2-(2-oxo-1-pyrrolidinyl)ethylphosphinic acid and its related compounds.
Wissenschaftliche Forschungsanwendungen
Catalytic Processes and Synthesis Methodologies
- Hydroaminomethylation : A study demonstrated the use of pyrrole-substituted phosphine ligands in the hydroaminomethylation of 1-octene and piperidine, showing extremely high activities and selectivities. This process is indicative of the compound's potential in catalyzing reactions involving piperidine structures (Hamers et al., 2009).
- Quantum Chemical Investigation : Quantum-chemical calculations and thermodynamics parameters of derivatives of the compound have been explored, providing insights into electronic properties such as HOMO and LUMO energies and molecular densities. This research underscores its relevance in the study of molecular properties (Bouklah et al., 2012).
- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines, showcasing the compound's utility in the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).
Molecular Properties and Pharmacotherapeutic Potential
- Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of a derivative, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various techniques, highlighting the compound's relevance in the study of molecular and electronic properties (Devi et al., 2020).
- Synthesis of Pyridyl- β -ketophosphonates : A study reported the synthesis of derivatives starting from triethyl phosphite, which further underscores the compound's versatility in the synthesis of biologically active substances and complexones (Wieszczycka et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2O3P/c15-12-5-4-8-14(12)9-10-18(16,17)11-13-6-2-1-3-7-13/h1-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQPBNAJZAXGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)(CCN2CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Oxopyrrolidin-1-yl)ethyl](piperidin-1-ylmethyl)phosphinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)
![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)
![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)
![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)
![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)
![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)
![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)